molecular formula C21H21N3O2S2 B10969051 4,5-dimethyl-2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

4,5-dimethyl-2-{[(phenylsulfanyl)acetyl]amino}-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Cat. No.: B10969051
M. Wt: 411.5 g/mol
InChI Key: ZPUONEJBZUIJGW-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine moiety, and a phenylsulfanyl group

Preparation Methods

The synthesis of 4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylsulfanyl group: This step involves the reaction of the thiophene derivative with a phenylsulfanyl reagent, such as phenylsulfanyl chloride, under suitable conditions.

    Acetylation: The acetyl group is introduced through the reaction with acetic anhydride or acetyl chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine, such as 3-pyridinemethylamine, under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE include other thiophene derivatives, pyridine-containing compounds, and phenylsulfanyl-substituted molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of 4,5-DIMETHYL-2-{[(PHENYLSULFANYL)ACETYL]AMINO}-N-(3-PYRIDINYLMETHYL)-3-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Similar compounds include:

  • 2-Acetylamino-3-thiophenecarboxamide
  • 3-Pyridinemethyl-2-thiophenecarboxamide
  • Phenylsulfanyl-2-thiophenecarboxamide

Properties

Molecular Formula

C21H21N3O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

4,5-dimethyl-2-[(2-phenylsulfanylacetyl)amino]-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

InChI

InChI=1S/C21H21N3O2S2/c1-14-15(2)28-21(24-18(25)13-27-17-8-4-3-5-9-17)19(14)20(26)23-12-16-7-6-10-22-11-16/h3-11H,12-13H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

ZPUONEJBZUIJGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)CSC3=CC=CC=C3)C

Origin of Product

United States

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